benzyl(methyl)[(5-methyl-1,3-oxazol-4-yl)methyl]amine
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Overview
Description
Benzyl(methyl)[(5-methyl-1,3-oxazol-4-yl)methyl]amine is a complex organic compound featuring a benzyl group, a methyl group, and a 5-methyl-1,3-oxazol-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(methyl)[(5-methyl-1,3-oxazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a benzyl halide reacts with a methylamine derivative in the presence of a base. The oxazole ring can be introduced through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl(methyl)[(5-methyl-1,3-oxazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxazole moieties, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydroxide, hydrochloric acid, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
Benzyl(methyl)[(5-methyl-1,3-oxazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl(methyl)[(5-methyl-1,3-oxazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and amine groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analogue lacking the oxazole ring, used in various chemical syntheses.
Methylamine: A basic amine used in the production of pharmaceuticals and agrochemicals.
Oxazole Derivatives: Compounds containing the oxazole ring, known for their diverse biological activities.
Uniqueness
Benzyl(methyl)[(5-methyl-1,3-oxazol-4-yl)methyl]amine is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogues. The presence of the oxazole ring, in particular, adds to its potential as a versatile building block in synthetic chemistry and its potential biological activities.
Properties
IUPAC Name |
N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-13(14-10-16-11)9-15(2)8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIUVBCLXCCWRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)CN(C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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